
2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine, also known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. DMBA is a pyrimidine derivative that has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Photophysical Properties and pH-Sensing Application
Pyrimidine derivatives, specifically designed as donor-π-acceptor (D-π-A) compounds, have been synthesized and characterized for their solid-state fluorescence emission and solvatochromism. These compounds exhibit twisted geometries and different molecular conformations, leading to distinct photophysical properties. Their ability to undergo reversible protonation at nitrogen atoms makes them suitable for developing novel colorimetric pH sensors and logic gates (Han Yan et al., 2017).
Antimicrobial and Antitubercular Activities
Synthesis of pyrimidine-azetidinone analogues has shown promise in antimicrobial and antitubercular activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis, providing a foundation for designing antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Insecticidal and Antibacterial Potential
The development of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation has been explored for their insecticidal and antimicrobial activities. These studies aim to establish a relationship between the chemical structure of the compounds and their biological effectiveness, potentially leading to new insecticidal and antibacterial agents (P. P. Deohate et al., 2020).
Anti-inflammatory and Analgesic Activity
Research on furochromone pyrimidine derivatives has revealed their potential for anti-inflammatory and analgesic applications. The synthesis of these compounds involves creating novel structures with promising pharmacological activities, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (A. Abu‐Hashem et al., 2011).
Antitumor/Anticancer Activity
The synthesis of O-Mannich bases of dihydropyrimidinones and their evaluation for antitumor and anticancer activities demonstrate the therapeutic potential of pyrimidine derivatives. These compounds have been tested in vitro for cytotoxicity against tumor cells, with some showing significant effectiveness, indicating their potential in cancer treatment (K. Venkateshwarlu et al., 2014).
Propiedades
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEDWBCFSXDDRO-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)
![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)

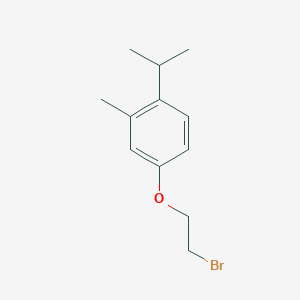
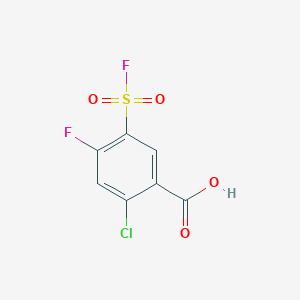
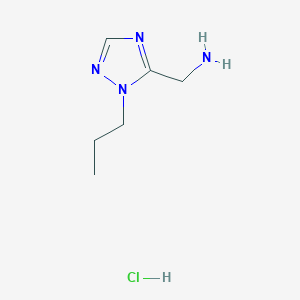
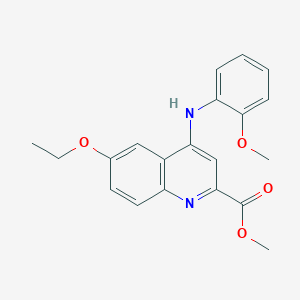
![3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2889628.png)
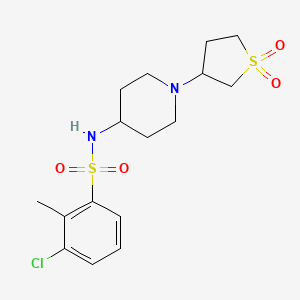

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)
